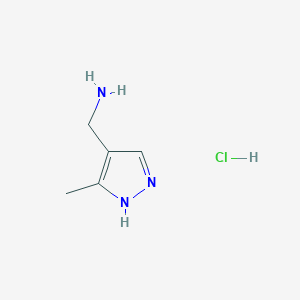

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Description

Structural Identity and Nomenclature

This compound exhibits a complex molecular architecture that exemplifies the sophisticated nature of heterocyclic chemistry. The compound possesses the molecular formula C5H10ClN3, with a molecular weight of 147.61 grams per mole. This chemical entity represents a hydrochloride salt derivative of the parent amine compound, which significantly enhances its chemical stability and pharmaceutical utility. The structural framework consists of a pyrazole ring system, specifically characterized by a five-membered heterocycle containing two adjacent nitrogen atoms positioned at the 1 and 2 positions of the ring structure.

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the systematic name clearly delineating the substitution pattern on the pyrazole core. The designation "3-methyl" indicates the presence of a methyl substituent at the third position of the pyrazole ring, while the "4-yl" designation specifies the attachment point for the methanamine functional group at the fourth position of the heterocycle. The methanamine portion of the molecule provides a primary amine functionality that serves as a crucial reactive site for further chemical modifications and biological interactions.

Chemical identification of this compound is facilitated through multiple standardized nomenclature systems and molecular descriptors. The International Chemical Identifier code for this compound is InChI=1S/C5H9N3.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3,(H,7,8);1H, which provides a unique textual representation of the molecular structure. The corresponding InChI Key, HEJLNUPZHBKZEG-UHFFFAOYSA-N, serves as a condensed identifier for database searches and chemical informatics applications. The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=NN1)CN.Cl, which offers a linear notation describing the molecular connectivity pattern.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's groundbreaking research laid the fundamental foundation for understanding the structural characteristics and synthetic accessibility of pyrazole derivatives, establishing a framework that continues to influence contemporary heterocyclic chemistry. The early investigations into pyrazole chemistry revealed the unique electronic properties of this five-membered heterocycle, characterized by its aromatic nature and the presence of two adjacent nitrogen atoms in an ortho-substitution pattern.

Following Knorr's initial discoveries, significant methodological advances emerged through the work of Hans von Pechmann in 1898, who developed a classical synthetic approach for pyrazole preparation using acetylene and diazomethane as starting materials. This synthetic methodology represented a crucial breakthrough in heterocyclic chemistry, providing researchers with reliable access to the pyrazole core structure and enabling systematic investigations into substitution patterns and functional group modifications. The Pechmann synthesis became a cornerstone method that influenced subsequent developments in pyrazole chemistry and contributed to the expansion of this field throughout the twentieth century.

The evolution of pyrazole chemistry during the twentieth century witnessed remarkable diversification in synthetic approaches and applications. Researchers increasingly recognized the potential of pyrazole derivatives in various fields, including medicinal chemistry, agricultural applications, and materials science. The development of cyclocondensation reactions involving hydrazine derivatives and carbonyl systems provided alternative synthetic pathways to substituted pyrazoles, while dipolar cycloaddition reactions and multicomponent synthetic strategies further expanded the accessible chemical space. These methodological advances enabled the preparation of increasingly complex pyrazole derivatives, including compounds containing methanamine functionalities such as this compound.

Contemporary understanding of pyrazole chemistry recognizes these heterocycles as π-excess aromatic systems that exhibit distinctive reactivity patterns. Electrophilic substitution reactions preferentially occur at the fourth position of the pyrazole ring, while nucleophilic attacks favor the third and fifth positions. This regioselectivity understanding has proven crucial for the rational design and synthesis of substituted pyrazole derivatives with specific substitution patterns, such as the 3-methyl-4-methanamine substitution pattern observed in the target compound. The historical progression from Knorr's initial discoveries to modern synthetic methodologies demonstrates the remarkable evolution of heterocyclic chemistry and establishes the foundation for contemporary applications of pyrazole derivatives in pharmaceutical and chemical research.

Significance in Contemporary Medicinal Chemistry

The significance of this compound in contemporary medicinal chemistry extends far beyond its structural novelty, encompassing diverse therapeutic applications and serving as a crucial intermediate in pharmaceutical development. Pyrazole derivatives have established themselves as privileged scaffolds in drug discovery, with the unique electronic and steric properties of the pyrazole ring contributing to enhanced binding affinity with various biological targets. The incorporation of methanamine functionalities into pyrazole structures provides additional opportunities for molecular recognition and therapeutic activity, positioning compounds like this compound as valuable building blocks in medicinal chemistry research.

Research investigations have demonstrated that pyrazole-containing compounds exhibit significant antioxidant properties, with derivatives showing promising potential for therapeutic applications. The antioxidant activity of pyrazole derivatives stems from their ability to scavenge free radicals and protect cellular components from oxidative damage, making them attractive candidates for the development of neuroprotective and anti-inflammatory therapeutic agents. The specific structural features of this compound, including the methyl substitution at the third position and the methanamine functionality at the fourth position, contribute to its biological activity profile and enhance its potential as a pharmaceutical intermediate.

Contemporary pharmaceutical development has witnessed the successful incorporation of pyrazole derivatives into numerous therapeutic agents, ranging from nonsteroidal anti-inflammatory drugs to antifungal medications. The molecular architecture of pyrazole compounds imparts diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The methanamine functionality present in this compound provides additional sites for molecular modification and conjugation reactions, enabling the development of prodrugs and targeted therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

The agricultural chemistry sector has also recognized the value of pyrazole derivatives, with compounds in this class finding applications as herbicides, insecticides, fungicides, and acaricides. The versatility of pyrazole-based compounds extends to material science applications, where they are explored for creating novel materials with specific properties such as improved thermal stability and mechanical strength. The diagnostic applications of pyrazole derivatives represent an emerging area of interest, with compounds being investigated for use in sensitive detection methods for various biological markers.

The contemporary significance of this compound in medicinal chemistry continues to evolve as researchers explore new therapeutic applications and synthetic methodologies. The compound's structural versatility and biological activity profile position it as a valuable tool in drug discovery efforts, while its potential for chemical modification and conjugation reactions offers opportunities for developing next-generation therapeutic agents with enhanced efficacy and selectivity profiles.

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJLNUPZHBKZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring which contributes significantly to its biological properties. The methyl group at position 3 of the pyrazole ring enhances lipophilicity, potentially influencing absorption and distribution within biological systems. The hydrochloride form improves solubility in aqueous solutions, making it more suitable for biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for:

- Hydrogen Bonding : Facilitating interactions with protein targets.

- Hydrophobic Interactions : Enhancing binding affinity to lipid environments.

These interactions can modulate enzyme activities and signal transduction pathways, contributing to its pharmacological effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Activity : It influences cell signaling pathways involved in apoptosis and autophagy, particularly through p53-mediated mechanisms. This suggests potential applications in cancer therapy by inhibiting tumor growth.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Mechanisms

A study demonstrated that this compound activates autophagy proteins in cancer cells, leading to increased apoptosis rates. The modulation of gene expression related to cell cycle regulation was also observed, indicating a multifaceted approach to inhibiting cancer cell proliferation.

Study 2: Enzyme Interaction

In vitro assays showed that this compound interacts with key metabolic enzymes, potentially altering their activity. This interaction suggests that the compound could serve as a lead structure for developing enzyme inhibitors with therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Solubility |

|---|---|---|

| This compound | Antioxidant, Anticancer | High |

| (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide | Moderate anticancer | Moderate |

| 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran) methanamine | Enzyme inhibition | Low |

This table highlights how variations in structure can influence biological activity and solubility profiles.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anticancer Properties

Research indicates that derivatives of pyrazole, including (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, exhibit significant antioxidant properties. These compounds can effectively scavenge free radicals, which is crucial in protecting cells from oxidative stress. Moreover, studies have demonstrated cytotoxic effects against colorectal carcinoma cells, indicating potential use in cancer treatment.

Antimalarial Activity

Pyrazole derivatives have been identified as promising candidates for antimalarial drugs. Their structural motifs facilitate the inhibition of malaria parasite growth, suggesting pathways for the development of new antimalarial therapies.

Anti-inflammatory and Analgesic Effects

The compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory disorders. Additionally, its analgesic effects can provide pain relief in various conditions.

Antimicrobial Properties

Research has revealed that pyrazole-based compounds can function as antimicrobial agents. They have been tested against various microorganisms, demonstrating efficacy in inhibiting bacterial and fungal growth.

Antidepressant and Antipyretic Activities

Explorations into the antidepressant and antipyretic properties of this compound may lead to new treatments for psychiatric disorders and fever management.

Agrochemical Applications

Pesticides and Insecticides

In the agrochemical sector, pyrazole derivatives are utilized as pesticides and insecticides. Their effectiveness against agricultural pests makes them valuable for crop protection. The structural characteristics of these compounds enhance their bioactivity against a range of pests.

Chelating Agents

The ability of this compound to form complexes with various metal ions positions it as a potential chelating agent. This property is useful in environmental remediation and analytical chemistry applications where metal ion removal or detection is required.

Materials Science

Pyrazole derivatives are being explored for their potential in materials science, particularly in the development of new polymers and nanomaterials. Their unique chemical properties may contribute to advancements in material design and functionality.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, anticancer, anti-inflammatory | Effective against free radicals; cytotoxic to cancer cells |

| Agrochemicals | Pesticides and insecticides | Effective against agricultural pests |

| Chelating Agents | Metal ion complexation | Useful in environmental remediation |

| Materials Science | Development of new polymers | Potential advancements in material design |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential role as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial activity of pyrazole derivatives against common bacterial strains. The findings indicated that this compound exhibited substantial inhibition of bacterial growth, supporting its application as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key features of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride with analogous compounds:

Key Observations :

- Core Heterocycle : Pyrazole (target compound) vs. thiazole (sulfur-containing) or imidazole (two adjacent nitrogens). Thiazoles and imidazole derivatives often exhibit higher melting points due to stronger intermolecular interactions (e.g., thiazole derivative melts at 268°C ).

- Salt Forms: The dihydrochloride salt of pyridine-pyrazole hybrids (e.g., [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride ) increases solubility but may alter crystallinity compared to mono-hydrochloride salts.

Preparation Methods

Halogenated Pyrazine Route (Patent US8513415B2)

- Starting Material : 3-chloropyrazin-2-yl derivatives are used as precursors.

- Key Step : Treatment of 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine intermediate with acid (e.g., hydrochloric acid, trifluoroacetic acid) under basic conditions (potassium hydroxide, sodium hydroxide, or lithium hydroxide).

- Base Catalysts : Potassium carbonate or cesium carbonate are employed in earlier steps to facilitate substitution reactions.

- Advantages : This method avoids the use of halomethyl pyrazine intermediates, which are lacrymatory and difficult to handle selectively.

- Yield : Overall yields of at least 50% for the target amine are reported.

- Reaction Conditions : The process is typically carried out in the presence of organic bases such as diisopropylethylamine or triethylamine to control pH and reaction rate.

This method provides a reliable and scalable approach to synthesize this compound with good purity and yield.

Reductive Amination of Pyrazole Aldehydes

- Intermediate Formation : Pyrazole esters or aldehydes are prepared from pyrazole derivatives via esterification or oxidation.

- Reductive Amination : The aldehyde intermediate is reacted with ammonia or amine sources under reductive amination conditions using reducing agents such as sodium cyanoborohydride or borohydride derivatives.

- Example : Conversion of pyrazole ester to aldehyde followed by reductive amination with dimethylamine to yield dimethylaminomethyl derivatives, analogous to the methanamine moiety.

This two-step protocol is well established in pyrazole chemistry and allows for structural modifications at the methanamine position.

Direct Mannich-Type Reaction

- Reaction : 1-methyl-1H-pyrazole is reacted with formaldehyde and ammonium chloride under acidic conditions.

- Mechanism : Formation of an imine intermediate followed by reduction to the amine.

- Industrial Scale : This method is scalable and commonly used in industrial synthesis due to its simplicity and availability of reagents.

- Purification : The final product is isolated as the hydrochloride salt to improve stability and handling.

Microwave-Assisted Coupling and Cyclization

- Microwave irradiation has been employed to accelerate coupling reactions involving pyrazole derivatives and amine-containing intermediates.

- Bases such as cesium carbonate are used to facilitate nucleophilic substitution and cyclization steps.

- This method improves reaction times and yields for pyrazole derivatives with aminomethyl substituents.

Reaction Conditions and Optimization

Analytical and Purification Methods

- Purification : Chromatographic techniques using chloroform-methanol mixtures (e.g., 9:1 v/v) are employed to purify the amine hydrochloride salts.

- Characterization : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point determination are standard for confirming compound identity and purity.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated pyrazine substitution | 3-chloropyrazin-2-yl intermediates | Acid (HCl, TFA), bases (KOH, DIEA) | Avoids hazardous intermediates, good yield | Requires multi-step synthesis of intermediates |

| Reductive amination | Pyrazole aldehyde derivatives | Ammonia/amine, reducing agents | Versatile, allows functionalization | Requires aldehyde preparation step |

| Mannich-type reaction | 1-methyl-1H-pyrazole, formaldehyde | Ammonium chloride, acid catalyst | Simple, cost-effective, scalable | Limited to primary amine substitution |

| Microwave-assisted coupling | Pyrazole derivatives | Cs2CO3, microwave irradiation | Fast, efficient for complex molecules | Requires specialized equipment |

Research Findings and Industrial Relevance

- The halogenated pyrazine route is favored in patent literature for its safety and yield profile, making it suitable for industrial applications.

- Reductive amination strategies allow for structural diversification, important for medicinal chemistry optimization.

- Mannich-type syntheses provide a straightforward approach for bulk production of the hydrochloride salt, commonly used in chemical manufacturing.

- Microwave-assisted methods represent modern advances to improve reaction efficiency and throughput in research settings.

This detailed analysis consolidates current knowledge on the preparation of this compound, highlighting robust synthetic routes, reaction conditions, and practical considerations for laboratory and industrial synthesis.

Q & A

Q. What are the recommended methods for synthesizing (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in a laboratory setting?

Methodological Answer: The compound can be synthesized via Mannich reactions or pyrazole-functionalization strategies . For example:

- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde and ammonium chloride under controlled pH (e.g., acidic conditions) to introduce the methanamine group .

- Functionalization : Modifying pre-synthesized pyrazole scaffolds through alkylation or reductive amination. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Validation : Confirm synthesis success using mass spectrometry (MS) (exact mass: 201.13 g/mol) and ¹H/¹³C NMR to verify structural integrity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₁₀ClN₃) and exact mass (201.13 g/mol) .

- NMR Spectroscopy : Use ¹H NMR (e.g., δ 2.3 ppm for methyl groups, δ 7.1–7.5 ppm for pyrazole protons) and ¹³C NMR to resolve structural ambiguities.

- HPLC : Assess purity (>95% recommended for research-grade material) using reversed-phase columns and UV detection.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if ventilation is inadequate .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .

- Storage : Keep in sealed glass containers at 2–8°C , away from oxidizers and moisture .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR) to resolve overlapping signals. For example, HSQC can distinguish pyrazole C-H couplings from amine protons .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

Case Study : Discrepancies in amine proton signals may arise from pH-dependent tautomerism; adjust solvent (e.g., D₂O vs. DMSO-d₆) to stabilize specific forms .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.

- Data Collection : Employ a SHELXL -compatible diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply the SHELXL-2018 algorithm for small-molecule refinement. Key parameters:

- R1 < 0.05 for high-resolution data.

- Validate H-atom positions using riding models .

Data Contradiction Tip : If twinning occurs, use the HKLF5 format in SHELXL to deconvolute overlapping reflections .

Q. How does the protonation state of the methanamine group influence reactivity in different solvents?

Methodological Answer:

- pH-Dependent Studies : Use potentiometric titrations to assess pKa values. The hydrochloride salt (protonated amine) enhances solubility in polar solvents (e.g., water, methanol) but reduces nucleophilicity.

- Solvent Effects : In aprotic solvents (e.g., DMF), the free base form may dominate, increasing reactivity in alkylation or acylation reactions. Monitor using UV-Vis spectroscopy (λ ~ 260 nm for pyrazole absorption) .

Q. Reactivity Table :

| Solvent | Protonation State | Reactivity (Nucleophilicity) |

|---|---|---|

| Water | Protonated (NH₃⁺) | Low |

| DMF | Deprotonated (NH₂) | High |

Q. How can researchers address stability issues during long-term storage?

Methodological Answer:

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC.

- Decomposition Pathways : Hydrolysis of the amine group is a key risk; stabilize with desiccants (e.g., silica gel) .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrazole ring .

Data Contradiction Example : If unexpected degradation products arise, use LC-MS/MS to identify impurities (e.g., oxidized pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.